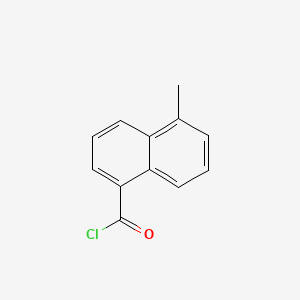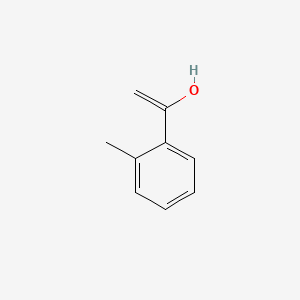
CART (55-102) (rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CART (55-102) (rat) is a cocaine- and amphetamine-regulated transcript (CART) with potent appetite-suppressing activity . It is a satiety factor that inhibits normal and starvation-induced feeding. It is closely related to the actions of leptin and neuropeptide Y and blocks the neuropeptide Y-induced feeding response .
Synthesis Analysis
The synthesis of CART (55-102) involves the replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr (Me) or Phe (NO2) residues . The synthesized analogues, [Tyr (Me)58,62]CART55-102 and [Phe (NO2)58,62]CART55-102, were compared with the parent peptide for their in vivo inhibitory activity on food intake induced by NPY .Molecular Structure Analysis
The molecular weight of CART (55-102) (rat) is 5259.21 . Its formula is C 226 H 367 N 65 O 65 S 7 . The sequence is IPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL, with modifications including disulfide bridges at 14-32, 20-40, and 34-47 .Chemical Reactions Analysis
The replacement of two Tyr residues at positions 58 and 62 in CART (55-102) by two Tyr (Me) or Phe (NO2) residues resulted in different anorectic activities . [Phe (NO2)58,62]CART55-62 exhibited 2-fold higher anorectic activity on the food intake induced by NPY as compared with the parent peptide . On the other hand, [Tyr (Me)58,62]CART55-102 exhibited less potent anorectic activity than the parent peptide .Physical And Chemical Properties Analysis
CART (55-102) (rat) is soluble to 1 mg/ml in water . It should be stored at -20°C .Applications De Recherche Scientifique
Regulation of Appetite and Feeding Behavior
CART (55-102) (rat): is known for its potent appetite-suppressing activity. It acts as a satiety factor, inhibiting both normal and starvation-induced feeding. This peptide is closely related to the actions of leptin and neuropeptide Y and can block the neuropeptide Y-induced feeding response . This makes it a significant subject of study for understanding and potentially treating conditions like obesity and eating disorders.
Modulation of Pain Transmission
Research has shown that CART (55-102) plays a role in modulating spinal nociceptive transmission, particularly during peripheral inflammation . It is not involved in acute nociception but has a regulatory effect on spinal pain transmission, which could be leveraged in developing new pain management therapies, especially for chronic pain conditions.
Anti-Hyperalgesic Effects
CART (55-102): has demonstrated anti-hyperalgesic effects by inhibiting dipeptidyl-peptidase 4 (DPP4) in astrocytes, which consequently reduces neuroinflammation in the rat spinal dorsal horn . This receptor-independent mechanism suggests potential therapeutic applications for CART (55-102) in treating hyperalgesia and related conditions.
Anxiety and Stress Behavior
Studies have indicated that CART (55-102) induces anxiety and stress behavior in rodents . Understanding how CART (55-102) influences these behaviors could lead to new insights into the treatment of anxiety disorders and stress-related conditions.
Receptor-Independent Mechanisms
The action of CART (55-102) has been shown to be receptor-independent, particularly in its regulatory mechanism in spinal nociceptive transmission and its relation to DPP4 . This unique characteristic broadens the scope of research into non-receptor mediated pathways for peptide action in the body.
Islet Hormone Secretion
CART (55-102): has been implicated in the regulation of islet hormone secretion and is expressed in the β-cells of type 2 diabetic rats . This suggests that CART (55-102) could play a role in the management of diabetes by influencing insulin secretion and glucose homeostasis.
Mécanisme D'action
Target of Action
CART (55-102) (rat) is a cocaine- and amphetamine-regulated transcript (CART) peptide . It is a potent appetite-suppressing agent, closely related to the actions of leptin and neuropeptide Y . It is involved in several physiological and pathological processes .
Mode of Action
CART (55-102) (rat) interacts with its targets to regulate feeding and induce anxiety and stress-related behavior . It inhibits normal and starvation-induced feeding and blocks the neuropeptide Y-induced feeding response . It is also involved in the regulation of energy homeostasis and interacts with several hypothalamic appetite circuits .
Biochemical Pathways
CART (55-102) (rat) is involved in the regulation of feeding behavior through its interaction with leptin and neuropeptide Y . It is also associated with the regulation of energy homeostasis . In the context of inflammation, it regulates spinal pain transmission .
Pharmacokinetics
It is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
CART (55-102) (rat) has an antihyperalgesic effect by inhibiting dipeptidyl-peptidase 4 (DPP4) in astrocytes and consequently reducing neuroinflammation in the rat spinal dorsal horn in a carrageenan-evoked inflammation model . It also significantly inhibits fasting-induced feeding of broiler chicks .
Action Environment
The action of CART (55-102) (rat) can be influenced by environmental factors such as the presence of inflammation . It is also worth noting that the suppressive effect on feeding is somewhat different between strains .
Safety and Hazards
Propriétés
IUPAC Name |
2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBSYMBQWAWYIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C226H367N65O65S7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5259 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

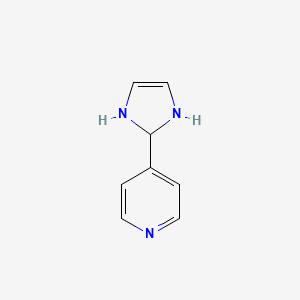

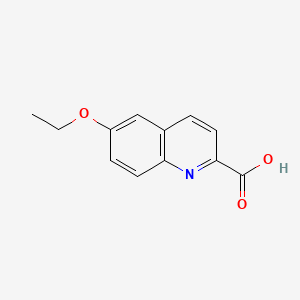
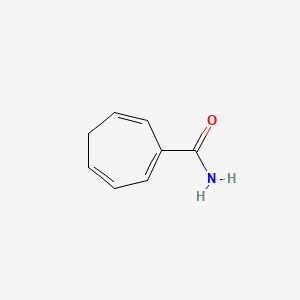
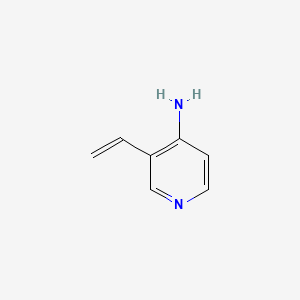
![1-Acetyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-4-sulfonic acid](/img/structure/B561507.png)
